

# Measuring CD25 and CD69 Expression Following JNJ-3790339 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**JNJ-3790339** is a potent and selective small molecule inhibitor of diacylglycerol kinase alpha (DGKα)[1][2][3]. DGKα is a critical negative regulator of T cell activation. By catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), DGKα dampens the signaling cascades downstream of the T cell receptor (TCR), leading to a state of T cell anergy[1][3][4] [5]. As an immune checkpoint, the inhibition of DGKα by **JNJ-3790339** has been shown to enhance T cell activation, making it a promising therapeutic strategy in immuno-oncology[1][3].

This document provides detailed application notes and protocols for measuring the expression of the key T cell activation markers, CD25 and CD69, following treatment with **JNJ-3790339**. CD69 is an early marker of T cell activation, with expression detectable within hours of TCR engagement, while CD25, the alpha chain of the high-affinity IL-2 receptor, is upregulated later in the activation process[6]. Monitoring the expression of these markers is crucial for evaluating the biological activity of **JNJ-3790339** and understanding its impact on T cell function.

# **Data Presentation**

The following tables provide a structured summary of expected quantitative data when assessing the effect of **JNJ-3790339** on CD25 and CD69 expression in primary T cells.



Table 1: Effect of **JNJ-3790339** on CD69 and CD25 Expression in Activated Primary T Cells (Flow Cytometry Data)

| Treatment<br>Group                        | Concentrati<br>on (µM) | % CD69+ of<br>CD3+ T<br>cells (Mean<br>± SD) | MFI of CD69<br>on CD3+ T<br>cells (Mean<br>± SD) | % CD25+ of<br>CD3+ T<br>cells (Mean<br>± SD) | MFI of CD25<br>on CD3+ T<br>cells (Mean<br>± SD) |
|-------------------------------------------|------------------------|----------------------------------------------|--------------------------------------------------|----------------------------------------------|--------------------------------------------------|
| Unstimulated<br>Control                   | 0                      | Baseline                                     | Baseline                                         | Baseline                                     | Baseline                                         |
| Stimulated Control (e.g., anti- CD3/CD28) | 0                      | ++                                           | +++                                              | ++                                           | +++                                              |
| JNJ-3790339<br>+ Stimulant                | 1                      | +++                                          | ++++                                             | +++                                          | ++++                                             |
| JNJ-3790339<br>+ Stimulant                | 5                      | ++++                                         | ++++                                             | ++++                                         | +++++                                            |
| JNJ-3790339<br>+ Stimulant                | 10                     | ++++                                         | +++++                                            | ++++                                         | +++++                                            |

MFI: Mean Fluorescence Intensity. The '+' symbols indicate a qualitative representation of the expected increase in expression relative to the unstimulated control.

Table 2: Effect of **JNJ-3790339** on CD69 and TNF $\alpha$  mRNA Expression in Activated Primary Murine T Cells (qPCR Data)



| Treatment Group                          | Concentration (μΜ) | Fold Change in<br>CD69 mRNA (Mean<br>± SD) | Fold Change in<br>TNFα mRNA (Mean<br>± SD) |
|------------------------------------------|--------------------|--------------------------------------------|--------------------------------------------|
| Unstimulated Control                     | 0                  | 1.0 ± 0.0                                  | 1.0 ± 0.0                                  |
| Stimulated Control (e.g., anti-CD3/CD28) | 0                  | 15.0 ± 2.5                                 | 20.0 ± 3.0                                 |
| JNJ-3790339 +<br>Stimulant               | 5                  | 25.0 ± 3.5                                 | 35.0 ± 4.0                                 |

Data presented here are illustrative and based on published findings demonstrating that **JNJ-3790339** promotes the activation of primary murine T cells[1][2].

# **Signaling Pathways and Experimental Workflow**

To visually represent the underlying biological processes and the experimental design, the following diagrams are provided.



Click to download full resolution via product page



Caption: T cell activation signaling pathway and the mechanism of action of JNJ-3790339.



Click to download full resolution via product page



Caption: Experimental workflow for measuring CD25 and CD69 expression by flow cytometry.

# Experimental Protocols Protocol 1: Isolation and Culture of Primary Human T Cells

#### Materials:

- Ficoll-Paque PLUS
- RosetteSep™ Human T Cell Enrichment Cocktail
- Phosphate-Buffered Saline (PBS)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- IL-2 (optional, for long-term cultures)

#### Procedure:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
- Enrich for T cells from the PBMC population using a negative selection method such as the RosetteSep™ Human T Cell Enrichment Cocktail, following the manufacturer's instructions.
- Assess the purity of the isolated T cells by flow cytometry, staining for CD3. A purity of >95% is recommended.
- Resuspend the purified T cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10<sup>6</sup> cells/mL.

# **Protocol 2: In Vitro Treatment and Stimulation of T Cells**



#### Materials:

- JNJ-3790339 (dissolved in a suitable solvent, e.g., DMSO)
- Vehicle control (e.g., DMSO)
- T cell activation stimuli (e.g., anti-CD3/CD28 antibody-coated beads)
- 96-well U-bottom culture plates

#### Procedure:

- Plate the purified T cells (from Protocol 1) into a 96-well U-bottom plate at a density of 1-2 x 10<sup>5</sup> cells per well.
- Prepare serial dilutions of JNJ-3790339 in complete RPMI-1640 medium. Also, prepare a
  vehicle control with the same final concentration of the solvent.
- Add the JNJ-3790339 dilutions or vehicle control to the appropriate wells and incubate for 1-2 hours at 37°C, 5% CO2.
- Following the pre-treatment, add the T cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to the designated wells. Include unstimulated and stimulated control wells.
- Incubate the plates at 37°C, 5% CO2. For CD69 expression analysis, a shorter incubation time (e.g., 6-18 hours) is recommended. For CD25 expression, a longer incubation (e.g., 24-72 hours) is appropriate[6].

# Protocol 3: Flow Cytometric Analysis of CD25 and CD69 Expression

#### Materials:

- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- Fluorochrome-conjugated antibodies:



- Anti-Human CD3 (e.g., FITC or PerCP)
- Anti-Human CD69 (e.g., PE or APC)
- Anti-Human CD25 (e.g., APC or PE-Cy7)
- Isotype control antibodies
- · Flow cytometer

#### Procedure:

- After the desired incubation period, harvest the cells from the 96-well plate by gentle pipetting and transfer to FACS tubes or a V-bottom plate.
- Wash the cells with 200  $\mu$ L of cold FACS buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
- Resuspend the cell pellet in 100 μL of FACS buffer containing the pre-titrated fluorescently labeled antibodies (anti-CD3, anti-CD69, anti-CD25) and isotype controls.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 200 μL of cold FACS buffer.
- Resuspend the final cell pellet in 200-300 μL of FACS buffer.
- Acquire the samples on a flow cytometer. Collect a minimum of 10,000-20,000 events in the lymphocyte gate.
- Analyze the data using appropriate software. First, gate on the lymphocyte population based on forward and side scatter, then gate on the CD3-positive T cell population. Within the CD3+ gate, quantify the percentage of cells expressing CD69 and CD25, as well as the mean fluorescence intensity (MFI) for each marker.

# Conclusion



The protocols and information provided in this document offer a comprehensive guide for researchers to effectively measure the impact of the DGKα inhibitor, **JNJ-3790339**, on T cell activation. By quantifying the upregulation of CD25 and CD69, investigators can obtain robust and reliable data to characterize the immunostimulatory properties of this compound. These methods are fundamental for the preclinical evaluation and continued development of **JNJ-3790339** and other modulators of T cell function.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification of ritanserin analogs that display DGK isoform specificity PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of ritanserin analogs that display DGK isoform specificity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of diacylglycerol kinases in T cell development and function PMC [pmc.ncbi.nlm.nih.gov]
- 5. identification-of-ritanserin-analogs-that-display-dgk-isoform-specificity Ask this paper |
   Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Measuring CD25 and CD69 Expression Following JNJ-3790339 Treatment: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412595#measuring-cd25-and-cd69-expression-after-jnj-3790339-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com